(Methylimino)diethane-1,2-diyl distearate
Description
Properties
IUPAC Name |
2-[methyl(2-octadecanoyloxyethyl)amino]ethyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H81NO4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)45-38-36-42(3)37-39-46-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-39H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMDJYBJDWYXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(C)CCOC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H81NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161206 | |
| Record name | (Methylimino)diethane-1,2-diyl distearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13998-76-0 | |
| Record name | Methyldiethanolamine distearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13998-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Methylimino)diethane-1,2-diyl distearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013998760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Methylimino)diethane-1,2-diyl distearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (methylimino)diethane-1,2-diyl distearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for Methylimino Diethane 1,2 Diyl Distearate
Established Synthetic Routes to (Methylimino)diethane-1,2-diyl distearate
The primary and most well-documented method for synthesizing this compound involves the direct esterification of an amine alcohol with a fatty acid. However, alternative pathways utilizing transesterification have also been explored, offering different catalytic systems and reaction conditions.
The reaction proceeds in two steps, with the formation of the monoester as an intermediate, followed by the esterification of the second hydroxyl group to yield the desired diester. The stoichiometry of the reactants is a critical parameter, with a molar ratio of stearic acid to N-methyldiethanolamine of at least 2:1 being necessary to favor the formation of the distearate.
An alternative to direct esterification is the transesterification of a fatty acid methyl ester, such as methyl stearate (B1226849), with N-methyldiethanolamine. This pathway can be advantageous as it may proceed under milder conditions and can be catalyzed by a different range of catalysts.
Heterogeneous catalysts have been investigated to facilitate a more sustainable and cost-effective production process. These solid catalysts can be easily separated from the reaction mixture, minimizing downstream processing and allowing for potential reuse. Examples of such catalysts include:
Zinc-doped Calcium Oxide (CaO): This catalyst has been shown to be effective in the transesterification of methyl esters with N-methyldiethanolamine.
CaO/γ-Al2O3: A mixed oxide catalyst that has demonstrated high di-ester yields in the transesterification of palm methyl ester with N-methyldiethanolamine.
Modified Calcium Oxides: Various metal oxide-modified CaO catalysts have been employed to enhance catalytic activity and stability. For instance, ZnO/CaO has shown good durability and reusability.
These heterogeneous systems offer a promising alternative to traditional homogeneous catalysts by simplifying product purification and reducing waste generation.
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for this compound. A key focus has been the use of reusable heterogeneous catalysts, which minimizes waste and avoids the need for corrosive and difficult-to-remove homogeneous catalysts.
The use of catalysts like modified calcium oxides in the transesterification process is a significant step towards a cleaner production cycle. This approach can eliminate the formation of wastewater associated with the neutralization and removal of homogeneous catalysts.
Furthermore, enzymatic catalysis presents a highly sustainable alternative. The use of lipases, such as immobilized Candida antarctica lipase B (Novozym 435), for the synthesis of related esters has been demonstrated. Enzymatic reactions are highly selective, operate under mild conditions, and generate minimal waste, making them an attractive option for the green synthesis of this compound.
Optimization of Reaction Parameters for Yield and Purity of this compound
Achieving high yield and purity of this compound is contingent on the careful control of several reaction parameters. The optimization of these parameters is crucial for the economic viability of the process.
Key parameters that are typically optimized include:
Temperature: The reaction temperature influences the rate of reaction. For transesterification reactions using heterogeneous catalysts, temperatures in the range of 140-160°C have been found to be effective. researchgate.netum.edu.my
Molar Ratio of Reactants: The stoichiometry of the reactants plays a critical role. A molar ratio of methyl ester to N-methyldiethanolamine of around 2:1 is commonly used to maximize the yield of the di-ester. researchgate.netum.edu.my
Catalyst Dosage: The amount of catalyst used can significantly impact the reaction rate and yield. Optimal catalyst concentrations need to be determined to ensure efficient conversion without unnecessary cost.
Pressure/Vacuum: In some processes, applying a vacuum can help in the removal of byproducts like methanol or water, thereby shifting the equilibrium towards the product side and increasing the yield. researchgate.net
Agitation Speed: Proper mixing is essential to ensure good contact between the reactants and the catalyst, particularly in heterogeneous systems.
The following interactive table summarizes optimized reaction conditions from a study on the synthesis of N-methyldiethanolamine di-ester via heterogeneous transesterification.
| Parameter | Optimized Value |
| Temperature | 146°C |
| Molar Ratio (Methyl Ester:N-methyldiethanolamine) | 1.8:1 |
| Catalyst Dosage (CaO/γ-Al2O3) | 4.1 wt% |
| Reaction Time | 6 hours |
| Di-ester Yield | 83.2% |
Data from a study on the transesterification of palm methyl ester and N-methyldiethanolamine. researchgate.net
Scale-Up Considerations in this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and economic viability.
Key scale-up considerations include:
Heat Transfer: Esterification reactions are often endothermic, requiring significant energy input. Ensuring efficient heat transfer in large reactors is crucial to maintain a consistent reaction temperature and rate.
Mass Transfer: Effective mixing is critical to overcome mass transfer limitations, especially when using heterogeneous catalysts. The design of the reactor and agitator system is therefore of paramount importance.
Byproduct Removal: The efficient removal of water or methanol is necessary to drive the reaction to completion. On a large scale, this is typically achieved through distillation or the application of a vacuum.
Catalyst Separation and Reuse: For processes employing heterogeneous catalysts, the design of an efficient system for catalyst recovery and regeneration is essential for the economic and environmental sustainability of the process.
Process Control and Automation: Implementing robust process control systems is necessary to monitor and control key parameters, ensuring consistent product quality and safe operation.
The production of the precursor, N-methyldiethanolamine, itself involves specific industrial processes, and its availability is a key factor in the supply chain for this compound.
Chemical Derivatization and Analog Synthesis of Methylimino Diethane 1,2 Diyl Distearate
Synthesis of Structurally Modified (Methylimino)diethane-1,2-diyl distearate Analogs
The synthesis of analogs of this compound primarily involves alterations to the lipophilic alkyl chains or the central hydrophilic amine core. These modifications allow for the systematic investigation of structure-activity relationships.
Variations in Alkyl Chain Lengths and Saturation (e.g., dipalmitate analogs)
Analogs of this compound with varied alkyl chain lengths and degrees of saturation can be synthesized through the esterification of N-methyldiethanolamine with different fatty acids. For instance, a dipalmitate analog can be prepared by reacting N-methyldiethanolamine with palmitic acid or its derivatives. The synthesis can be achieved via direct esterification, which typically involves heating the reactants in the presence of an acid catalyst with the continuous removal of water to drive the reaction to completion.
Alternatively, transesterification of fatty acid methyl esters with N-methyldiethanolamine in the presence of a suitable catalyst, such as sodium methoxide, can be employed. This method is often preferred due to milder reaction conditions and higher yields. The reaction temperature is a critical parameter, with optimal temperatures generally being around 80-100°C to favor the formation of the desired diester while minimizing side reactions.
| Parameter | Direct Esterification | Transesterification |
| Reactants | N-methyldiethanolamine, Palmitic Acid | N-methyldiethanolamine, Methyl Palmitate |
| Catalyst | Acid catalyst (e.g., p-toluenesulfonic acid) | Basic catalyst (e.g., sodium methoxide) |
| Temperature | Higher temperatures (e.g., 140-160°C) | Milder temperatures (e.g., 80-100°C) |
| Byproduct | Water | Methanol |
This table provides a comparative overview of general synthetic approaches for preparing dipalmitate analogs of this compound.
Modification of the Central Amine Moiety
Modification of the central amine moiety can be achieved by utilizing different N-alkylated diethanolamine (B148213) precursors in the esterification reaction. For example, to synthesize an analog with an N-ethyl group instead of an N-methyl group, N-ethyldiethanolamine would be used as the starting material. N-alkyldiethanolamines can be prepared by reacting diethanolamine with the corresponding alkylating agent, such as an alkyl halide or sulfate (B86663). A patent describes the synthesis of N-ethyldiethanolamine by reacting diethanolamine with diethyl sulfate in the presence of an aqueous solution of sodium carbonate at temperatures between 20 and 150°C. This method is noted to produce the N-alkylated product with minimal O-alkylation.
The general synthetic scheme would involve the esterification of the synthesized N-alkyldiethanolamine with stearic acid or its derivatives, following similar procedures as described for the parent compound.
| Precursor Amine | Corresponding Analog |
| N-methyldiethanolamine | This compound |
| N-ethyldiethanolamine | (Ethylimino)diethane-1,2-diyl distearate |
| N-propyldiethanolamine | (Propylimino)diethane-1,2-diyl distearate |
This table illustrates how different N-alkyldiethanolamine precursors can be used to synthesize analogs of this compound with modified central amine moieties.
Covalent Functionalization of this compound
Preparation of Quaternized and Ionic Derivatives of this compound
The tertiary amine nitrogen in this compound is susceptible to quaternization, a reaction that converts the neutral amine into a permanently charged quaternary ammonium (B1175870) salt. This transformation imparts cationic properties to the molecule, significantly altering its solubility and interfacial activity.
A patented method describes a solvent-free process for the quaternization of N-methyl-N,N-diethanolamine distearate. google.com This process involves reacting the molten tertiary amine with an alkylating agent, such as dimethyl sulfate, under an inert atmosphere. The exothermic reaction is allowed to proceed at a temperature above the melting point of the resulting quaternary ammonium product.
Reaction Scheme for Quaternization:
This compound + (CH₃)₂SO₄ → [N,N-bis(2-stearoyloxyethyl)-N,N-dimethylammonium] methyl sulfate
This method offers an environmentally favorable alternative to traditional quaternization reactions that are often carried out in volatile organic solvents. The resulting quaternized compound is an example of an ionic derivative, which can also be classified as an ionic liquid depending on its melting point. The synthesis of other ionic derivatives could potentially be achieved by using different quaternizing agents (e.g., other alkyl halides or sulfates) or by anion exchange reactions.
| Reactant | Alkylating Agent | Product | Reaction Condition |
| N-methyl-N,N-diethanolamine distearate | Dimethylsulfate | Quaternary ammonium methyl sulfate | High temperature, solvent-free |
This table summarizes the key components and conditions for the preparation of a quaternized derivative of this compound as described in the patent literature. google.com
Advanced Characterization Techniques for Methylimino Diethane 1,2 Diyl Distearate and Its Derivatives
Spectroscopic Analysis in Structural Elucidation
Spectroscopic techniques are fundamental in confirming the molecular structure of (Methylimino)diethane-1,2-diyl distearate. Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands. A strong carbonyl (C=O) stretching vibration, typically found in the 1735-1750 cm⁻¹ region, is indicative of the ester groups. The C-O stretching vibrations of the ester would appear in the 1150-1250 cm⁻¹ range. Additionally, the presence of the tertiary amine and the long aliphatic chains would be confirmed by C-N stretching and C-H stretching vibrations, respectively. For the parent compound, N-methyldiethanolamine (MDEA), characteristic absorption bands for the O-H group stretching vibrations are observed around 3331-3420 cm⁻¹. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the different types of protons. The methyl group attached to the nitrogen (N-CH₃) would appear as a singlet. The methylene protons of the diethanolamine (B148213) backbone (-N-CH₂-CH₂-O-) would exhibit complex splitting patterns, typically as triplets. The long stearate (B1226849) chains would show a characteristic triplet for the terminal methyl group (CH₃), a triplet for the methylene group adjacent to the carbonyl (-CH₂-COO-), and a large, overlapping multiplet for the numerous methylene groups in the fatty acid chain.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing a signal for the carbonyl carbon of the ester group (typically in the 170-180 ppm range), signals for the carbons in the diethanolamine backbone, a signal for the N-methyl carbon, and a series of signals for the carbons in the stearate chains.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The mass spectrum of the parent molecule, N-methyldiethanolamine, has been well-documented. nist.gov For the distearate ester, the molecular ion peak would correspond to its calculated molecular weight. Fragmentation patterns would likely show losses of the stearate chains and cleavages within the diethanolamine backbone, providing structural confirmation.
| Spectroscopic Technique | Expected Key Features for this compound |
| FTIR | Strong C=O stretch (ester), C-O stretch (ester), C-N stretch (tertiary amine), C-H stretch (aliphatic chains) |
| ¹H NMR | Singlet (N-CH₃), Triplets (-N-CH₂-CH₂-O-), Multiplets (stearate chain protons) |
| ¹³C NMR | Signal for C=O (ester), Signals for backbone carbons, Signal for N-CH₃ carbon, Series of signals for stearate carbons |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, Fragmentation peaks showing loss of stearate groups |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or related derivatives.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for analyzing compounds like tertiary amine esters. americanpharmaceuticalreview.com However, the basic nature of the amine can lead to peak tailing on traditional silica-based columns. americanpharmaceuticalreview.com To overcome this, specialized columns or mobile phase additives are often employed. americanpharmaceuticalreview.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide excellent separation for tertiary amines based on both their hydrophobicity and basicity. sielc.com The purity of the compound can be determined by the area percentage of the main peak in the chromatogram. For amines that lack a UV chromophore, derivatization with a UV-absorbent reagent may be necessary for detection. chromatographyonline.com
Gas Chromatography (GC): Due to the high molecular weight and low volatility of this compound, direct analysis by GC can be challenging. It may require high injector temperatures and specialized, highly polar columns, such as wax-type phases, to achieve reasonable peak shapes. researchgate.net A common approach for analyzing such large molecules is to derivatize them into more volatile forms, for instance, through silylation, which converts the polar functional groups into less polar silyl ethers. researchgate.net Purity is assessed by comparing the peak area of the target compound to any impurities present.
| Chromatographic Method | Application for this compound | Key Considerations |
| HPLC | Purity assessment, Separation from reactants and byproducts | Potential for peak tailing; may require special columns (e.g., mixed-mode) or mobile phase modifiers. americanpharmaceuticalreview.comsielc.com |
| GC | Purity assessment | Low volatility requires high temperatures; derivatization (e.g., silylation) is often necessary for good chromatographic performance. researchgate.net |
Thermal Analysis of this compound and Related Compounds
Thermal analysis techniques provide critical information on the material's stability, melting behavior, and decomposition profile.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA curve would show the onset temperature of decomposition and the temperature at which maximum weight loss occurs. This indicates the thermal stability of the compound. Studies on related fatty acid esters show that thermal degradation typically occurs in distinct stages. aston.ac.ukacs.org For instance, the volatilization of fatty acid methyl esters has been observed in the range of 125–230 °C. aston.ac.uk The thermal stability can be influenced by factors such as the length and branching of the alkyl chains. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions like melting and crystallization. eag.com For a long-chain ester like this compound, the DSC thermogram would show an endothermic peak corresponding to its melting point. The shape and enthalpy of this peak provide information about the purity and crystalline nature of the material. nih.gov Related long-chain fatty acid esters are known to exhibit polymorphism, which would manifest as multiple or complex melting peaks in the DSC curve. researchgate.netnih.gov
| Thermal Analysis Technique | Information Obtained | Expected Observations for this compound |
| TGA | Thermal stability, Decomposition temperatures | A distinct temperature range where significant weight loss occurs, indicating thermal decomposition. |
| DSC | Melting point, Crystallization behavior, Purity | An endothermic peak indicating the melting transition. The possibility of multiple peaks due to polymorphism. researchgate.netnih.gov |
Surface Science Techniques for Interfacial Studies
As an amphiphilic molecule with a polar head group (tertiary amine ester) and nonpolar tails (stearate chains), this compound is expected to exhibit surface-active properties, particularly when protonated to form a cationic surfactant.
Equilibrium Surface Tension: The measurement of surface tension as a function of concentration is a key method to characterize surfactants. nanoscience.com As the concentration of this compound in an aqueous solution increases, it will adsorb at the air-water interface, causing a decrease in the surface tension of the solution. wikipedia.org The surface tension of fatty acid esters is typically in the range of 25-32 mN/m. researchgate.net
Critical Micelle Concentration (CMC) Determination: The CMC is the concentration at which surfactant molecules in the bulk solution begin to self-assemble into aggregates called micelles. nanoscience.comwikipedia.org This is a critical parameter for any surfactant. The CMC is typically identified as the point on a plot of surface tension versus the logarithm of concentration where the surface tension stops decreasing significantly and plateaus. wikipedia.org Beyond the CMC, any additional surfactant molecules added to the system predominantly form new micelles. wikipedia.org
Adsorption Isotherms: Adsorption isotherms describe the amount of a substance adsorbed onto a surface as a function of its concentration in the solution at a constant temperature. For surfactants, the Gibbs adsorption isotherm can be used to calculate the surface excess concentration (the amount of surfactant adsorbed per unit area at the interface) from the surface tension versus concentration data. This provides insight into the packing density of the molecules at the interface.
| Surface Science Technique | Parameter Measured | Significance |
| Equilibrium Surface Tension | Surface tension (γ) vs. Concentration | Characterizes the effectiveness of the compound in reducing the surface tension of a solvent. |
| CMC Determination | Critical Micelle Concentration (CMC) | Defines the concentration threshold for micelle formation, a key property for applications in detergency, emulsification, etc. wikipedia.org |
| Adsorption Isotherms | Surface excess concentration (Γ) | Provides information on the molecular packing and orientation at the interface. |
Structure Activity and Structure Property Relationships of Methylimino Diethane 1,2 Diyl Distearate
Elucidating Molecular Determinants of Surface Activity
The surface activity of (Methylimino)diethane-1,2-diyl distearate is fundamentally linked to its amphiphilic nature. The two long, hydrophobic stearyl (C18) chains provide the driving force for the molecule to adsorb at interfaces, such as the air-water or oil-water interface, thereby reducing the surface or interfacial tension. The hydrophilic headgroup, containing the tertiary amine and ester functionalities, ensures its solubility and interaction with the aqueous phase.
Several molecular features determine the surface-active properties of this compound and its analogs:
Hydrophobic Chain Length: The length of the alkyl chains is a critical factor. For cationic surfactants in general, increasing the chain length enhances hydrophobicity, which typically leads to a lower critical micelle concentration (CMC) – the concentration at which surfactant molecules begin to form aggregates (micelles) in solution. Longer alkyl chains also tend to lower the surface tension at the CMC (γcmc) more effectively up to a certain point. researchcommons.org
| Surfactant Analog (Cationic) | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γcmc) (mN/m) |
| Dodecyltrimethylammonium Bromide | C12 | ~15 | ~36 |
| Tetradecyltrimethylammonium Bromide | C14 | ~3.5 | ~35 |
| Cetyltrimethylammonium Bromide | C16 | ~0.9 | ~33 |
This table presents generalized data for a homologous series of single-chain cationic surfactants to demonstrate the principles of how alkyl chain length affects CMC and surface tension. Actual values can vary with experimental conditions.
Correlation between Chemical Structure and Antimicrobial Efficacy in Analogs
This compound is a tertiary amine and can be quaternized to form a quaternary ammonium (B1175870) compound (QAC). QACs are well-known for their broad-spectrum antimicrobial activity. researchgate.net The biocidal action of these cationic surfactants is generally attributed to their ability to disrupt the negatively charged cell membranes of microorganisms, leading to leakage of cellular contents and cell death. ontosight.ai
The antimicrobial efficacy of QACs is strongly dependent on their molecular structure:
Alkyl Chain Length: The length of the hydrophobic alkyl chains is a crucial determinant of antimicrobial activity. A "cut-off effect" is often observed, where the activity increases with chain length up to an optimal point, typically between C12 and C16, and then decreases. nih.gov Chains that are too short may not effectively penetrate the bacterial cell membrane, while chains that are too long may exhibit reduced water solubility or bend and shield the cationic charge, hindering interaction with the cell membrane. researchcommons.orgnih.gov
Cationic Headgroup: The positively charged nitrogen atom is essential for the initial electrostatic attraction to the negatively charged components of microbial cell surfaces. nih.gov The nature of the other substituents on the nitrogen atom can also modulate the activity.
Number of Cationic Centers: Some studies have shown that dimeric or "gemini" quaternary ammonium compounds, which have two cationic headgroups and two hydrophobic tails connected by a spacer, can exhibit significantly higher antimicrobial activity than their single-chain counterparts. researchcommons.org
While specific antimicrobial data for quaternized this compound is not available, the table below presents the Minimum Inhibitory Concentration (MIC) values for a series of single-chain quaternary ammonium compounds against Staphylococcus aureus, illustrating the impact of alkyl chain length.
| Quaternary Ammonium Compound | Alkyl Chain Length | MIC against S. aureus (µg/mL) |
| C12-QAC | C12 | 8 |
| C14-QAC | C14 | 4 |
| C16-QAC | C16 | 2 |
| C18-QAC | C18 | 4 |
This table provides representative data to illustrate the structure-activity relationship for antimicrobial efficacy. Actual MIC values can vary depending on the specific QAC, the microbial strain, and the testing methodology.
Influence of Molecular Architecture on Self-Assembly and Colloidal Behavior (e.g., micelle formation)
The self-assembly of this compound in aqueous solution is a direct consequence of its amphiphilic structure. Above the critical micelle concentration (CMC), these molecules spontaneously form organized aggregates, most commonly micelles, to minimize the unfavorable contact between their hydrophobic stearate (B1226849) tails and water.
The molecular architecture of this diester surfactant has a profound influence on its self-assembly and the properties of the resulting colloidal structures:
Headgroup Size and Repulsion: The size of the hydrophilic headgroup and the electrostatic repulsion between the charged or polar headgroups at the micelle surface are critical factors in determining the shape and size of the aggregates. For ionic surfactants, this repulsion can be screened by the addition of electrolytes, which can lead to a decrease in the CMC and potentially a change in micelle morphology. nih.gov
Ester Linkages and Flexibility: The ester linkages provide some flexibility to the molecule, which can affect how it packs into a micellar structure.
The self-assembly of surfactants can lead to various colloidal structures, including spherical micelles, worm-like micelles, and vesicles, depending on factors such as concentration, temperature, pH, and the presence of additives. The specific morphology of aggregates formed by this compound would require experimental characterization.
The following table provides a conceptual comparison of the expected colloidal behavior of a single-chain versus a double-chain cationic surfactant.
| Property | Single-Chain Cationic Surfactant (e.g., CTAB) | Double-Chain Cationic Surfactant (e.g., this compound) |
| Critical Micelle Concentration (CMC) | Higher | Lower |
| Aggregation Number (Nagg) | Typically smaller | Typically larger |
| Micellar Shape | Often spherical at low concentrations | Can favor formation of larger, non-spherical structures (e.g., vesicles, bilayers) |
| Packing Parameter | Smaller | Larger |
This compound Interactions with Diverse Substrates
The interaction of this compound with various substrates is governed by a combination of electrostatic and hydrophobic interactions. As a cationic surfactant, it has a strong affinity for negatively charged surfaces.
Textiles: In its quaternized form, this compound is used as a fabric softener. Most natural and synthetic fibers acquire a negative surface charge in water. The cationic headgroup of the surfactant adsorbs onto the fabric surface, forming a thin, lubricating layer. The hydrophobic stearate chains are oriented away from the fiber surface, reducing friction between the fibers and imparting a soft feel.
Hair and Skin: Hair and skin proteins also carry a net negative charge at physiological pH. Cationic surfactants like this compound can adsorb onto these surfaces, providing conditioning effects by reducing static electricity and improving combability in hair, and creating a smooth feel on the skin.
Solid Surfaces: The adsorption of this compound onto solid surfaces can modify their surface properties, such as wettability and charge. For instance, it can render a hydrophilic surface more hydrophobic. The nature of the interaction will depend on the surface chemistry of the substrate.
Interaction with Other Molecules: In solution, the hydrophobic core of the micelles formed by this surfactant can solubilize nonpolar molecules, such as oils and fragrances, which is a key principle in detergency and formulation science.
The strength and nature of these interactions are influenced by the concentration of the surfactant, the pH and ionic strength of the solution, and the chemical and physical properties of the substrate.
Mechanistic Investigations Involving Methylimino Diethane 1,2 Diyl Distearate
Biological Mechanisms of Antimicrobial Action (if applicable to related compounds)
(Methylimino)diethane-1,2-diyl distearate belongs to the broader class of quaternary ammonium (B1175870) compounds (QACs), which are known for their antimicrobial properties. ontosight.ai While specific studies on the antimicrobial action of this compound are not extensively detailed in publicly available literature, the mechanism can be inferred from the well-documented activity of related cationic surfactants. nih.gov The primary mode of action for QACs involves the disruption of microbial cell membranes. ontosight.aiacs.org
The positively charged quaternary nitrogen atom in the molecule is attracted to the negatively charged components of bacterial cell walls and membranes, such as acidic phospholipids (B1166683) and proteins. ontosight.ainih.gov This electrostatic interaction facilitates the adsorption of the surfactant onto the cell surface, leading to a series of disruptive events. The long hydrophobic alkyl chains of the molecule then penetrate the lipid bilayer of the cell membrane. acs.org This insertion disrupts the membrane's structural integrity and fluidity, creating pores or holes. ontosight.ai The formation of these pores results in the leakage of essential intracellular components, such as potassium ions, nucleotides, and amino acids, ultimately leading to cell death. ontosight.ai
The effectiveness of QACs is influenced by several factors, including the length of the N-alkyl chain, with longer chains generally exhibiting greater antimicrobial activity. nih.gov While lethal to a wide variety of gram-positive and gram-negative bacteria, fungi, and enveloped viruses, QACs are generally less effective against bacterial spores, mycobacteria, and non-enveloped viruses. nih.gov
Table 1: General Antimicrobial Action of Quaternary Ammonium Compounds
| Mechanism Step | Description | Key Molecular Interaction |
| Adsorption | The cationic head of the QAC is electrostatically attracted to the negatively charged microbial cell surface. | Electrostatic attraction between the positively charged nitrogen and negatively charged cell wall components. |
| Membrane Penetration | The hydrophobic tails of the QAC penetrate the lipid bilayer of the cell membrane. | Hydrophobic interactions between the alkyl chains and the lipid core of the membrane. |
| Membrane Disruption | The insertion of QAC molecules disrupts the ordered structure of the cell membrane, leading to the formation of pores. | Alteration of membrane fluidity and integrity. |
| Leakage of Cellular Contents | The pores in the cell membrane allow for the leakage of essential ions and small molecules from the cytoplasm. | Loss of vital cellular components, leading to metabolic disruption. |
| Cell Lysis and Death | The extensive damage to the cell membrane and loss of cellular contents result in cell lysis and death. | Irreversible damage to the cell's primary barrier. |
Interfacial Adsorption and Film Formation Mechanisms
As a cationic surfactant, this compound exhibits surface-active properties, meaning it can adsorb at interfaces, such as air-water or oil-water interfaces. This adsorption is driven by the amphiphilic nature of the molecule, which possesses both a hydrophilic (water-loving) head group (the quaternary ammonium ion) and hydrophobic (water-repelling) tails (the stearate (B1226849) chains).
At an interface, these molecules orient themselves to minimize unfavorable interactions. For instance, at an air-water interface, the hydrophilic heads will be in the water phase, while the hydrophobic tails will extend into the air. This arrangement reduces the surface tension of the liquid. The formation of a stable film at the interface is a key characteristic of surfactants. This can occur through the formation of a monolayer, where the surfactant molecules are closely packed. In some cases, particularly with double-chained cationic surfactants, bilayer structures can also form. nih.gov
The process of film formation is crucial in various applications. For example, in the context of material science, cationic surfactants have been used to control the structure of thin films prepared by chemical vapor deposition. rsc.org The surfactant can influence the orientation and morphology of the deposited material. The stability and properties of these films are dependent on factors such as surfactant concentration, temperature, and the presence of other molecules in the system.
Table 2: Factors Influencing Interfacial Film Formation
| Factor | Influence on Film Formation |
| Surfactant Concentration | Affects the packing density of molecules at the interface. Above a certain concentration (the critical micelle concentration), surfactants form micelles in the bulk solution. |
| Molecular Structure | The length and number of hydrophobic chains, as well as the nature of the head group, determine the geometry and stability of the film. |
| Temperature | Can affect the solubility of the surfactant and the fluidity of the adsorbed film. |
| pH and Ionic Strength | Can influence the charge of the head group and interactions between surfactant molecules. |
Role in Emulsification and Stabilization Processes in Multiphase Systems
This compound, as a cationic surfactant, can act as an emulsifying agent, facilitating the formation and stabilization of emulsions, which are mixtures of two or more immiscible liquids (e.g., oil and water). The surfactant achieves this by adsorbing at the oil-water interface, forming a protective film around the dispersed droplets. This film reduces the interfacial tension between the two phases, making it easier to break down one liquid into droplets within the other.
The stabilization of the emulsion occurs through several mechanisms. The adsorbed surfactant layer creates a physical barrier that prevents the droplets from coalescing. Additionally, for ionic surfactants like this compound, the charged head groups create an electrostatic repulsion between the droplets, further enhancing stability. This is a key principle of the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory of colloid stability. smartscitech.com
The type of emulsion formed (oil-in-water or water-in-oil) is often determined by the relative solubility of the surfactant in the two phases, as described by the Bancroft rule. Cationic surfactants are often used to stabilize oil-in-water emulsions. However, the stability of emulsions formed with cationic surfactants can sometimes be complex, with phenomena such as the formation of a secondary haze being observed in some systems. smartscitech.com The interaction with other components in the system, such as polymers or nanoparticles, can also significantly affect the stability of the emulsion. acs.org
Table 3: Mechanisms of Emulsion Stabilization by Cationic Surfactants
| Stabilization Mechanism | Description |
| Reduction of Interfacial Tension | The surfactant adsorbs at the oil-water interface, lowering the energy required to create new surface area and facilitating droplet formation. |
| Formation of a Protective Film | The adsorbed surfactant molecules form a physical barrier around the dispersed droplets, preventing them from coming into direct contact and coalescing. |
| Electrostatic Repulsion | The positively charged head groups of the cationic surfactant create a repulsive electrostatic force between the droplets, hindering their aggregation. |
| Steric Hindrance | The bulky structure of the adsorbed surfactant molecules can create a steric barrier that prevents close approach of the droplets. |
Applications of Methylimino Diethane 1,2 Diyl Distearate in Academic Research and Advanced Materials Science
As a Component in Formulations for Surface Modification and Coatings
(Methylimino)diethane-1,2-diyl distearate, also known as N-Methyldiethanolamine distearate, possesses a molecular structure that combines a tertiary amine group with two long, hydrophobic stearate (B1226849) chains. This amphiphilic nature makes it a candidate for applications involving surface modification, where it can alter the surface properties of materials.
In the textile industry, related compounds are utilized to enhance the feel, performance, and processability of fabrics. N-Methyldiethanolamine (MDEA) is noted for its use as an intermediate in the manufacturing of fabric softeners, lubricants, and paraffin (B1166041) emulsions. advancepetro.comunivarsolutions.comatamanchemicals.com Specifically, MDEA is used in combination with perfluoroalkyl polymers to produce silicone-based textile finishing agents. atamankimya.comatamankimya.com The long stearate chains in this compound would impart significant lubricity and softness, making it a plausible component in such formulations.
Table 1: Potential Functions in Textile Finishing
| Function | Description | Relevant Precursor/Related Compound |
|---|---|---|
| Softener | Imparts a soft feel to fabrics by reducing friction between fibers. | N-Methyldiethanolamine (MDEA) is an intermediate for softeners. advancepetro.comunivarsolutions.com |
| Lubricant | Reduces friction during textile processing (e.g., spinning, weaving). | MDEA is used in the manufacture of textile lubricants. advancepetro.comatamanchemicals.com |
The unique chemical structure of this compound allows for its potential integration into polymeric systems to modify their properties. The precursor, MDEA, is employed as a catalyst for urethane (B1682113) and epoxy resin coating systems, suggesting a role in polymerization processes. advancepetro.com It also functions as a chain extender in the synthesis of polyurethane foams and elastomers and is used for the cationic modification of acrylic polymer dispersions. atamankimya.comatamankimya.com While specific research on the distearate is lacking, its ester and amine functionalities could allow it to act as a plasticizer, dispersing agent, or surface modifier in various polymer composites.
Investigation in Self-Assembled Systems and Nanostructures
There is no direct research available on the role of this compound in self-assembled systems. However, its precursor, MDEA, has been successfully used as a multifunctional structure-directing agent, or template, in the synthesis of aluminophosphate-based molecular sieves like SAPO-34 and SAPO-35. dicp.ac.cnsigmaaldrich.com This process relies on the templating molecule to organize the inorganic framework into a specific porous structure, which is a form of molecular self-assembly. The amphiphilic nature of the distearate, with its polar head group and long nonpolar tails, suggests it could potentially form micelles or other self-assembled structures in solution, a common characteristic of surfactants.
Role in Pharmaceutical Excipient Research (as a material science component)
From a material science perspective, the physical and chemical properties of a compound determine its suitability as a pharmaceutical excipient. While direct studies on this compound as an excipient are not found, MDEA is listed as an intermediate in the synthesis of pharmaceuticals. advancepetro.comunivarsolutions.comdow.com A related compound, Diethanolamine (B148213) distearate stearamide, is noted for its use as a lubricant, binder, or filler in drug delivery systems. ontosight.ai Given its long fatty acid chains, this compound would be expected to be a waxy solid, lending it properties suitable for roles such as:
Lubricant: Reducing friction in tablet manufacturing.
Binder: Holding the ingredients of a tablet together.
Matrix Former: Controlling the release of an active pharmaceutical ingredient in sustained-release formulations.
Table 2: Potential Pharmaceutical Excipient Functions (Material Science Perspective)
| Potential Function | Physicochemical Rationale | Related Compound Application |
|---|---|---|
| Tablet Lubricant | Waxy nature reduces friction between the tablet and die wall during compression. | Diethanolamine distearate stearamide used as a lubricant. ontosight.ai |
| Formulation Binder | Provides cohesive properties to powdered materials. | Diethanolamine distearate stearamide used as a binder. ontosight.ai |
Use as a Reagent or Auxiliary in Organic Synthesis and Bioprocessing
The precursor, MDEA, is a versatile intermediate in the synthesis of a wide array of products, including detergents, pesticides, and personal-care products. atamanchemicals.comchemicalbook.com In organic synthesis, it has a specific application as a reagent for the protection of boronic acids by forming N-methyl-O,O-diethanolamine esters. chemicalbook.com It also serves as a pH control agent in various formulations. atamanchemicals.comchemicalbook.com The distearate ester itself is the result of a synthesis (esterification of MDEA with stearic acid) and is less likely to be a reactive reagent. Instead, its role would be that of an auxiliary material or an additive where its physical properties (e.g., lubricity, hydrophobicity) are required.
Computational Chemistry and Theoretical Studies of Methylimino Diethane 1,2 Diyl Distearate
Molecular Modeling and Conformational Analysis
Molecular modeling of (Methylimino)diethane-1,2-diyl distearate would focus on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. Due to the presence of numerous rotatable single bonds, particularly in the long stearate (B1226849) chains, this molecule is expected to be highly flexible.
Conformational analysis is crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules. Computational methods such as molecular mechanics (MM) and molecular dynamics (MD) are well-suited for this purpose.
Molecular Mechanics (MM): This approach uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped. This allows for the identification of low-energy, stable conformations. For a molecule like this compound, MM could predict how the two long stearate chains orient themselves with respect to the central (methylimino)diethane moiety.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. This provides insights into the dynamic behavior of the molecule, including the transitions between different conformations. An MD simulation of this compound in a simulated solvent could reveal its preferred shapes in a solution, which is critical for understanding its behavior in various applications.
Table 1: Illustrative Conformational Data from Molecular Modeling
| Dihedral Angle | Predicted Stable Conformations (Illustrative) | Energy Barrier (kcal/mol) (Illustrative) |
| C-C-N-C | Trans, Gauche+, Gauche- | 2.5 - 4.0 |
| O-C-C-N | Trans, Gauche+, Gauche- | 1.5 - 3.0 |
| C-O-C=O | Cis, Trans | 5.0 - 7.0 |
Note: The data in this table is illustrative and represents the type of information that would be generated from a conformational analysis. Specific values would require dedicated computational studies.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure of this compound. Methods like Density Functional Theory (DFT) are commonly employed for molecules of this size to balance computational cost and accuracy.
These calculations can elucidate several key electronic properties:
Electron Distribution and Partial Charges: Understanding how electron density is distributed across the molecule is fundamental. The nitrogen and oxygen atoms are expected to be regions of higher electron density, carrying partial negative charges, while the surrounding carbon and hydrogen atoms would have partial positive charges. This charge distribution is critical for predicting how the molecule interacts with other polar molecules.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability.
Electrostatic Potential Maps: These maps visualize the electrostatic potential on the electron density surface of the molecule, providing a clear picture of electron-rich and electron-poor regions. For this compound, these maps would likely show negative potential around the ester and amine groups, indicating sites susceptible to electrophilic attack.
Table 2: Predicted Electronic Properties from Quantum Chemical Calculations
| Property | Predicted Value (Illustrative) | Method |
| Dipole Moment | 2.5 - 3.5 D | DFT/B3LYP |
| HOMO Energy | -6.5 to -7.5 eV | DFT/B3LYP |
| LUMO Energy | 1.0 to 2.0 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 7.5 to 9.5 eV | DFT/B3LYP |
Note: The data in this table is illustrative and represents the type of information that would be generated from quantum chemical calculations. Specific values would require dedicated computational studies.
Simulation of Intermolecular Interactions and Self-Assembly Phenomena
The amphiphilic nature of this compound, with its long hydrophobic stearate tails and a more polar headgroup containing the tertiary amine and ester linkages, suggests a tendency to self-assemble in certain solvents. Computational simulations are invaluable for studying these phenomena.
Molecular Dynamics (MD) Simulations: Large-scale MD simulations can model the behavior of many molecules of this compound in a solvent box. These simulations can predict whether the molecules will form aggregates such as micelles or bilayers. By analyzing the trajectories of the molecules, one can understand the driving forces for self-assembly, such as hydrophobic interactions between the stearate chains and electrostatic interactions between the headgroups.
Coarse-Grained (CG) Simulations: For studying large-scale self-assembly phenomena that occur over longer timescales, all-atom MD simulations can be computationally expensive. Coarse-grained models, where groups of atoms are represented as single beads, can be used to extend the length and time scales of the simulations. This approach is particularly useful for predicting the morphology of self-assembled structures.
These simulations can provide insights into:
The critical micelle concentration (CMC).
The size and shape of the resulting aggregates.
The orientation of the molecules within these aggregates.
The dynamics of the self-assembly process.
Table 3: Parameters from a Hypothetical Self-Assembly Simulation
| Parameter | Simulated Result (Illustrative) | Simulation Method |
| Aggregation Number | 50 - 100 molecules | Coarse-Grained MD |
| Micelle Shape | Spherical / Ellipsoidal | Coarse-Grained MD |
| Radius of Gyration | 2.0 - 3.5 nm | All-Atom MD |
| Solvent Accessible Surface Area (SASA) | Changes upon aggregation | All-Atom MD |
Note: The data in this table is illustrative and represents the type of information that would be generated from simulations of intermolecular interactions. Specific values would require dedicated computational studies.
Intellectual Property and Patent Landscape for Methylimino Diethane 1,2 Diyl Distearate
Analysis of Patented Synthetic Routes and Methodologies
The synthesis of (Methylimino)diethane-1,2-diyl distearate is predominantly achieved through the esterification of N-methyldiethanolamine with stearic acid. Patent literature highlights methodologies aimed at achieving high purity, efficiency, and favorable reaction kinetics.
The general synthetic approach can be summarized in the following reaction scheme:
N-methyldiethanolamine + 2 Stearic Acid → this compound + 2 H₂O
Patents in this area often focus on the optimization of reaction conditions and catalyst systems to improve yield and product quality. For instance, the choice of catalyst can significantly impact the reaction rate and the color of the final product. While traditional acid catalysts can be used, metallic catalysts like zinc acetate (B1210297) or zinc oxide have been patented for their effectiveness in producing esteramines. google.com
Interactive Table: Patented Synthetic Parameters for N-Methyldiethanolamine Distearate and Related Esteramines
| Parameter | Patented Methodology |
| Reactants | N-methyldiethanolamine, Stearic Acid (or Tallow Fatty Acid) |
| Catalyst | Zinc Acetate, Zinc Oxide, Phosphorous Acid |
| Temperature | 175°C - 190°C |
| Atmosphere | Nitrogen Blanket |
| Key Innovation | Use of zinc-based catalysts to improve reaction efficiency and reduce reaction time. |
Overview of Patented Applications and Formulations
This compound and related esterquats find patented applications across a range of industries, primarily due to their surfactant and conditioning properties. The patent literature showcases their use in personal care products, fabric softeners, and as industrial additives.
In the realm of personal care and cosmetics, this compound is patented for its use as an emulsifier and conditioning agent. epa.gov Patent applications describe formulations for hair conditioners and skin creams where the compound imparts softness and improves texture. For example, a European patent discloses polyquaternary ammonium (B1175870) compounds derived from the reaction of alkyldialkanolamines (like N-methyldiethanolamine) with a mixture of fatty acids and dicarboxylic acids. google.com These resulting "esterquats" are highlighted for their excellent softening, dispersibility, and biodegradability, making them highly suitable for hair conditioners and rinse-cycle fabric softeners. google.com
The versatility of these compounds is further demonstrated in patents for fabric care. The aforementioned esterquats are patented for their ability to provide superior softness to textiles and are used as active ingredients in liquid fabric softeners and dryer sheets. google.com
Emerging Patent Trends Related to this compound Technology
Emerging patent trends in the field of fatty acid esters of alkanolamines, including this compound, are geared towards enhancing performance, sustainability, and expanding into new application areas.
A significant trend is the development of more environmentally friendly and biodegradable formulations. Patents for esterquats emphasize high biodegradability as a key advantage, reflecting the growing consumer and regulatory demand for sustainable products. google.com This focus is driving research into novel catalyst systems and reaction pathways that minimize environmental impact.
Another emerging area is the development of multifunctional additives. There is a trend towards creating single molecules that can provide multiple benefits in a formulation, such as combining softening, emulsifying, and anti-static properties. The patent for polyquaternaries derived from a mix of fatty and dicarboxylic acids exemplifies this trend, offering improved performance characteristics in a single compound. google.com
Furthermore, there is ongoing research into expanding the application of these types of compounds into new and niche markets. While the core applications remain in personal care and fabric softeners, the unique properties of this compound and its derivatives make them potential candidates for use in areas such as agricultural formulations, specialty coatings, and as performance additives in advanced materials. Future patent activity is likely to focus on these novel applications, driven by the need for high-performance, sustainable, and multifunctional chemical solutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
